3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound that features a benzodioxole ring, a triazolopyridine moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridine Moiety: This involves the reaction of pyridine derivatives with azides under specific conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and triazolopyridine intermediates with a propanamide linker using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its properties in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects through binding to these targets and modulating their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-oxiranyl-(3,4-dimethoxyphenyl)methanone
- 6-(1,3-benzodioxol-5-yl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is unique due to its combination of a benzodioxole ring and a triazolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H18N4O3/c23-18(7-5-13-4-6-14-15(11-13)25-12-24-14)19-9-8-17-21-20-16-3-1-2-10-22(16)17/h1-4,6,10-11H,5,7-9,12H2,(H,19,23) |
InChI Key |
UPUXHVWBBWTCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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